molecular formula C11H18N2O7 B133310 4-Amino-2,6-anhydro-3,4,5-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-enonic acid CAS No. 130525-62-1

4-Amino-2,6-anhydro-3,4,5-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-enonic acid

Cat. No.: B133310
CAS No.: 130525-62-1
M. Wt: 290.27 g/mol
InChI Key: NKENBBIXEGPQLS-FHSOLVJLSA-N
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Description

Des(carbamimidoyl) zanamivir is a derivative of zanamivir, an antiviral medication used to treat and prevent influenza caused by influenza A and B viruses.

Properties

CAS No.

130525-62-1

Molecular Formula

C11H18N2O7

Molecular Weight

290.27 g/mol

IUPAC Name

(2R,4S)-3-acetamido-4-amino-2-[(1S,2S)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C11H18N2O7/c1-4(15)13-8-5(12)2-7(11(18)19)20-10(8)9(17)6(16)3-14/h2,5-6,8-10,14,16-17H,3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6-,8?,9-,10+/m0/s1

InChI Key

NKENBBIXEGPQLS-FHSOLVJLSA-N

Isomeric SMILES

CC(=O)NC1[C@H](C=C(O[C@H]1[C@H]([C@H](CO)O)O)C(=O)O)N

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N

Other CAS No.

130525-62-1

Synonyms

5-(Acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic Acid; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of des(carbamimidoyl) zanamivir involves several steps, starting from the precursor zanamivir. The key steps include the removal of the carbamimidoyl group from zanamivir to yield des(carbamimidoyl) zanamivir. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the removal of the carbamimidoyl group .

Industrial Production Methods

Industrial production of des(carbamimidoyl) zanamivir follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Des(carbamimidoyl) zanamivir undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of des(carbamimidoyl) zanamivir may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .

Scientific Research Applications

Des(carbamimidoyl) zanamivir has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and stability of acetamides.

    Biology: It is used in studies to understand the interaction of antiviral compounds with viral proteins.

    Medicine: It is investigated for its potential antiviral activity and therapeutic applications.

    Industry: It is used in the development of new antiviral drugs and formulations.

Mechanism of Action

Des(carbamimidoyl) zanamivir exerts its effects by inhibiting the activity of neuraminidase, an enzyme found on the surface of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus .

Comparison with Similar Compounds

Des(carbamimidoyl) zanamivir is similar to other neuraminidase inhibitors such as zanamivir and oseltamivir. it is unique in its structure due to the absence of the carbamimidoyl group. This structural difference may influence its binding affinity and inhibitory activity against neuraminidase .

List of Similar Compounds

  • Zanamivir
  • Oseltamivir
  • RWJ-270201

These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties .

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